molecular formula C15H22N2 B1492073 2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098076-86-7

2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1492073
CAS No.: 2098076-86-7
M. Wt: 230.35 g/mol
InChI Key: RJPWPILRMFONAL-UHFFFAOYSA-N
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Description

2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole is a fascinating organic compound with the molecular formula C15H22N2

Mechanism of Action

Target of Action

Similar compounds such as pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Related compounds such as 2-benzylpyrroles and 2-benzoylpyrroles, which are based on structures of insecticidal chlorfenapyr and antibiotic natural pyrrolomycins, are known to act as uncouplers of oxidative phosphorylation . This means they can disrupt the normal functioning of mitochondria, leading to a lack of energy in the biological cell and eventually cell death .

Biochemical Pathways

Related compounds such as 2-benzylpyrroles and 2-benzoylpyrroles are known to interfere with the process of oxidative phosphorylation . This process is crucial for the production of ATP, the main energy source for cells. By disrupting this process, these compounds can lead to cell death .

Pharmacokinetics

Related compounds such as 2-benzylpyrroles and 2-benzoylpyrroles are known to possess weak acidity and high lipophilicity, two characteristic properties for uncouplers of oxidative phosphorylation . These properties could potentially influence the bioavailability of 2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole.

Result of Action

Related compounds such as 2-benzylpyrroles and 2-benzoylpyrroles are known to cause cell death by uncoupling oxidative phosphorylation .

Action Environment

It is known that the efficacy of related compounds can vary depending on the substituents on the benzene ring .

Biochemical Analysis

Biochemical Properties

2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative phosphorylation, a crucial biochemical pathway for energy production in cells . The nature of these interactions often involves binding to specific active sites on the enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the fibroblast growth factor receptor signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it has been shown to inhibit certain enzymes involved in oxidative phosphorylation, leading to a decrease in ATP production . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular metabolism and function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and dysfunction . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the oxidative phosphorylation pathway by inhibiting key enzymes, leading to changes in ATP production and overall cellular energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. This compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions influence its accumulation and distribution, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within mitochondria, for example, allows it to interact with enzymes involved in oxidative phosphorylation, thereby modulating cellular energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole typically involves the reaction of suitable precursors under controlled conditions. One common synthetic route is the cyclization of a suitable diamine with a benzyl halide in the presence of a base. The reaction conditions often require heating and the use of a solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carbonyl compounds.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole is unique in its structure and properties, but it can be compared to other similar compounds such as:

  • Pyridine derivatives: These compounds share a similar heterocyclic structure but differ in their substituents and functional groups.

  • Pyrrolo[3,4-c]pyrrole derivatives: Other derivatives of this core structure may have different substituents, leading to variations in their chemical and biological properties.

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Properties

IUPAC Name

5-benzyl-2,4-dimethyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-12-15-11-16(2)9-14(15)10-17(12)8-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPWPILRMFONAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN(CC2CN1CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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